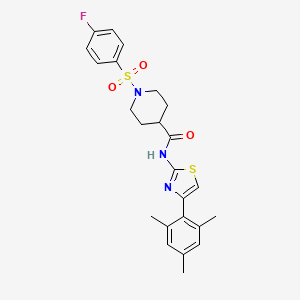![molecular formula C18H16ClNO2S B2405398 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide CAS No. 2379997-90-5](/img/structure/B2405398.png)
3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the furan and thiophene rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propanamide
- 3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-3-yl]methyl]propanamide
Uniqueness
3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with furan and thiophene rings makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-16-3-1-2-13(8-16)4-5-18(21)20-10-17-9-15(12-23-17)14-6-7-22-11-14/h1-3,6-9,11-12H,4-5,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVOCGOISXILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
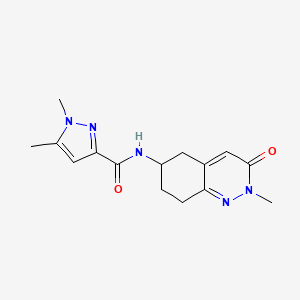


![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)
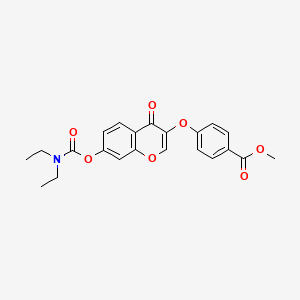
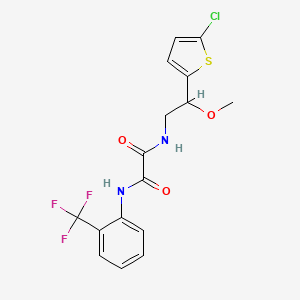
![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
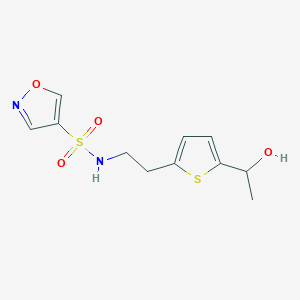
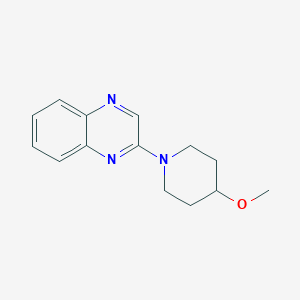

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
